N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Description
N-(4,5-Dimethoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative characterized by methoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzene ring. The acetamide functional group (-NHCOCH₃) is attached to the nitrogen at the 1-position (Figure 1). This compound is primarily synthesized via electrochemical nitration of N-(3,4-dimethoxyphenyl)acetamide, yielding a 67% isolated product as a yellow solid . Its structural features, including electron-withdrawing (nitro) and electron-donating (methoxy) groups, make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .
Key physicochemical properties include:
- Molecular formula: C₁₀H₁₂N₂O₅
- Molecular weight: 240.21 g/mol
- Melting point: Not explicitly reported, but analogous compounds (e.g., tert-butyl derivatives) exhibit melting points near 168–170 °C .
- Spectroscopic data: Characteristic NMR signals include aromatic protons (δ ~6.5–8.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .
Properties
Molecular Formula |
C10H12N2O5 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(4,5-dimethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O5/c1-6(13)11-7-4-9(16-2)10(17-3)5-8(7)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI Key |
AIILCGRGFNDZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3,5-Dimethoxy-2-nitrophenyl)acetamide (3b)
N-(4,5-Dimethyl-2-nitrophenyl)acetamide
- Structure : Methyl groups at 4- and 5-positions instead of methoxy.
- Impact: Methyl groups are weaker electron donors than methoxy, leading to reduced aromatic activation. This decreases solubility in polar solvents compared to the dimethoxy analog .
Functional Group Modifications
N-(4,5-Dimethoxy-2-nitrophenyl)benzamide (19)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Chloro and methylsulfonyl groups introduce strong electron-withdrawing effects.
- Impact : Enhanced electrophilicity at the nitro group facilitates nucleophilic aromatic substitution. The sulfonyl group enables hydrogen-bonding interactions in crystal packing .
Complex Derivatives
2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Structure : Ethyl-linked dimethoxyphenyl group adds hydrophobicity.
- Applications : Such derivatives are explored for biological activity due to enhanced membrane permeability .
Data Table: Comparative Analysis
*Estimated from tert-butyl analog ; †Commercial availability discontinued .
Q & A
Q. What are the established synthetic routes for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via multi-step pathways involving nitro-aromatic intermediates. For example, analogous nitrophenylacetamides have been prepared by reacting methyl 4,5-dimethoxy-2-nitrobenzoate with acetamide derivatives in a sequence of 11 steps, achieving a low overall yield (2–5%) . To optimize yields:
- Catalyst screening : Use palladium or copper catalysts for nitro-group reductions.
- Temperature control : Maintain reflux conditions during acetylation.
- Purification : Employ column chromatography or recrystallization (e.g., ethanol-water systems) to isolate high-purity product .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagent | Yield (%) | Key Challenge |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 60–70 | Over-nitration side reactions |
| Acetylation | Acetic anhydride | 40–50 | Competing hydrolysis |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitro (δ 8.0–8.5 ppm), and acetamide (δ 2.1 ppm) groups. Compare with NIST reference spectra for validation .
- IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 268.27 (C₁₂H₁₆N₂O₅) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in nitro-aromatic acetamides?
Methodological Answer: X-ray diffraction analysis of related compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide) reveals:
- Planarity deviations : Nitro groups exhibit torsional angles of -16.7° to 160.9° relative to the aromatic ring .
- Intermolecular interactions : Head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing. For this compound, similar analysis requires single crystals grown via slow ethanol evaporation .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Significance |
|---|---|---|
| Bond length (C–NO₂) | 1.46 Å | Indicates resonance stabilization |
| Torsional angle | 160.9° | Steric hindrance from methoxy groups |
Q. How can computational modeling predict reactivity in nitrophenylacetamide derivatives?
Methodological Answer:
Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic acetamides?
Methodological Answer:
- Comparative analysis : Cross-validate NMR shifts with NIST’s Standard Reference Data .
- Dynamic NMR : Resolve rotational barriers in acetamide groups under variable-temperature conditions.
- Controlled degradation : Monitor thermal stability (TGA/DSC) to identify decomposition products interfering with spectral clarity .
Q. How are nitro-aromatic acetamides utilized as precursors in heterocyclic synthesis?
Methodological Answer: this compound serves as a precursor for:
- Piperazinediones : Via reductive cyclization using H₂/Pd-C .
- Thiadiazoles : React with Lawesson’s reagent to introduce sulfur heteroatoms .
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